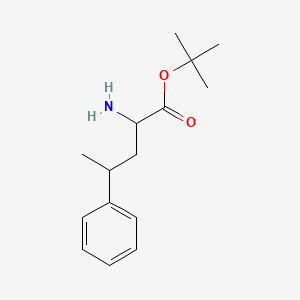
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H14ClFN4O3 and its molecular weight is 448.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Research on compounds with a similar structure, such as 1,2,4-oxadiazole and quinazoline-2,4(1H,3H)-dione derivatives, has demonstrated notable antitumor activities. For instance, certain 1,2,4-oxadiazole natural product analogs have been synthesized and tested for their antitumor potency. One of the compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating significant potential in cancer treatment (Maftei et al., 2013). Additionally, quinazoline-2,4(1H,3H)-diones have been shown to significantly inhibit the in vitro growth of human tumor cell lines, with certain derivatives demonstrating exceptional potency (Zhou et al., 2013).
Synthesis and Structural Studies
The synthesis and structural analysis of compounds similar to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione have been a significant area of research. For example, a new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, has been described, showcasing the versatility and potential modifications of the quinazoline scaffold (Tran et al., 2005).
Chemical Fixation of Carbon Dioxide
Studies have also explored the use of quinazoline-2,4(1H,3H)-diones in the chemical fixation of carbon dioxide. For example, a study demonstrated the catalytic efficiency of a tungstate catalyst in converting 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2, highlighting the compound's potential in CO2 utilization and environmental applications (Kimura et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring and the final coupling of the two rings.", "Starting Materials": [ "4-chlorobenzohydrazide", "4-fluorobenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "potassium carbonate", "2-amino-4-(4-fluorobenzyl)quinazoline-3,5-dione" ], "Reaction": [ "Synthesis of 4-chlorophenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride.", "Reduction of the nitro group in 4-fluorobenzaldehyde to form 4-fluorobenzylamine using sodium hydride and hydrazine hydrate.", "Synthesis of 4-fluorobenzyl-2-nitrobenzoate by reacting 4-fluorobenzylamine with 2-nitrobenzoyl chloride in the presence of sodium bicarbonate.", "Reduction of the nitro group in 4-fluorobenzyl-2-nitrobenzoate to form 4-fluorobenzylbenzoate using sodium dithionite.", "Synthesis of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-fluorobenzylbenzoate with 4-chlorophenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium ethoxide and potassium carbonate." ] } | |
Numéro CAS |
1207059-12-8 |
Formule moléculaire |
C23H14ClFN4O3 |
Poids moléculaire |
448.84 |
Nom IUPAC |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-6-3-14(4-7-16)20-27-21(32-28-20)15-5-10-18-19(11-15)26-23(31)29(22(18)30)12-13-1-8-17(25)9-2-13/h1-11H,12H2,(H,26,31) |
Clé InChI |
PCCNBDUYOLKFPM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)


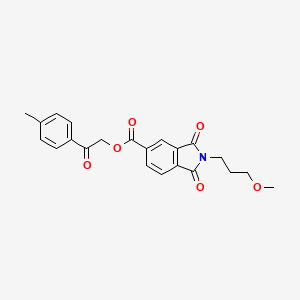
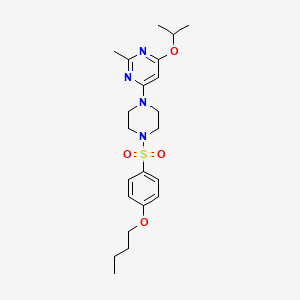
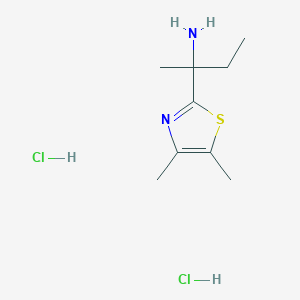
![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)
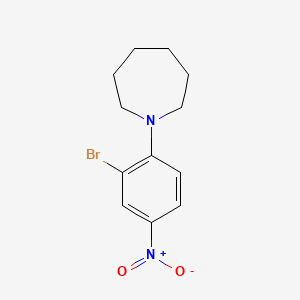
![[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2464221.png)

